Home > Products > Screening Compounds P147567 > N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide
N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide -

N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide

Catalog Number: EVT-4885524
CAS Number:
Molecular Formula: C23H24FN3O6S2
Molecular Weight: 521.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SSR240612

Compound Description: SSR240612 [(2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide hydrochloride] is a novel non-peptide antagonist of the bradykinin (BK) B1 receptor. [, ] It exhibits potent and selective inhibitory activity against the B1 receptor with a Ki of 0.48 nM in human fibroblast MRC5 cells. [, ] SSR240612 also exhibits antagonistic properties in vivo, effectively inhibiting des-Arg9-BK-induced paw edema in mice and capsaicin-induced ear edema in mice. [, ]

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a potent class I selective histone deacetylase (HDAC) inhibitor. [] This compound demonstrates potent in vitro inhibitory activity towards human class I HDAC isoforms and effectively inhibits the growth of the human myelodysplastic syndrome cell line (SKM-1). [] Additionally, it increases the intracellular level of acetyl-histone H3 and P21, inducing G1 cell cycle arrest and apoptosis in SKM-1 cells. [] (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide also exhibits significant antitumor activity in vivo in SKM-1 xenograft models. []

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

Compound Description: 4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid is a compound unexpectedly synthesized from the ring closure of 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide under specific reaction conditions. [] It exhibits antimicrobial activity against both Listeria monocytogenes and Escherichia coli. []

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Compound Description: 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a compound found to have promising anticancer activity. [, ] In studies evaluating its cytotoxic potential against various cancer cell lines, it was identified as the most active compound against the human glioblastoma U-87 cell line. [, ]

N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides

Compound Description: N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides represent a series of sulfonamide derivatives synthesized and evaluated for their inhibitory effects on jack bean urease and for their antioxidant activity using the DPPH assay. [] Several compounds in this series, particularly compound 5f, displayed significant urease inhibitory activity, exceeding the potency of the standard inhibitor thiourea. []

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

Compound Description: This compound is a novel inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR). [] It is designed for the treatment of cancer, particularly non-small cell lung cancer (NSCLC), including cases with brain metastases. []

Methyl (2Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methoxyphenyl)prop-2-enoate

Compound Description: The crystal structure of methyl (2Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methoxyphenyl)prop-2-enoate was analyzed, highlighting the distorted tetrahedral geometry around the sulfur atom due to the Thorpe-Ingold effect. []

N-1,3-Benzoxazol-2yl benzene sulfonamides

Compound Description: N-1,3-benzoxazol-2yl benzene sulfonamides are a class of compounds synthesized by cyclizing amino alcohols with cyanogen bromide followed by a reaction with substituted phenyl sulfonyl chlorides. [] These compounds were evaluated for their antimicrobial activity, showing promising results against Staphylococcus aureus and Escherichia coli. []

(E)-3-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidin-5-yl]-prop-2-en-1-ol

Compound Description: (E)-3-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidin-5-yl]-prop-2-en-1-ol is a key intermediate in the synthesis of rosuvastatin. [] Its preparation involves a multistep process, starting with the reaction of a phosphine salt or phosphonate ester with an alkali, followed by the addition of 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidin-5-yl]-methanal. []

2-(bis(4-fluorophenyl)methylsulfonyl)acetamide

Compound Description: 2-(bis(4-fluorophenyl)methylsulfonyl)acetamide is a derivative of modafinil [2-(diphenylmethylsulfinyl)acetamide], a drug known for its wakefulness-promoting effects and its potential for treating narcolepsy. [] The compound's crystal structure was determined, revealing key conformational features, including a rigid diphenylmethyl moiety and specific hydrogen-bonding patterns. []

N-(4-{(2E)-3-[2-(dimethylamino)phenyl]prop-2-enoyl}phenyl)-2-({5-[(4-methyl-1-oxophthalazin-2(1H)-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

Compound Description: This compound is part of a series of chalcone analogs bridged with 1,3,4-oxadiazole linkers, designed and synthesized to evaluate their antibacterial activity. [] This specific compound showed improved activity against Gram-positive and Gram-negative microorganisms, displaying a MIC of 2.16 μg/mL, compared with the standard drug rifamycin, which has a MIC of 1.52 μg/mL. []

N-{4-[(2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]phenyl}-2-({5-[(4-methyl-1-oxophthalazin-2(1H)-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

Compound Description: This compound is another member of the series of chalcone analogs bridged with 1,3,4-oxadiazole linkers, synthesized to investigate their antimicrobial activity. [] It exhibited improved activity against Gram-positive and Gram-negative microorganisms and fungal strains, with a MIC of 0.89 μg/mL, compared with the standard drugs rifamycin and ciprofloxacin, which have MICs of 1.52 and 1.94 μg/mL, respectively. []

N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine

Compound Description: N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine is an identified impurity formed during the synthesis of the antibacterial drug sulfamethizole. [] This impurity results from the reaction of unreacted 4-acetamidobenzenesulfonyl chloride with sulfamethizole during the synthesis process. []

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one

Compound Description: 5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854) is a novel, potent, and selective dual antagonist of adenosine A1 and A2A receptors. [] It exhibits high affinity for both receptors with no significant species differences in its binding profile. [] In various animal models of Parkinson’s disease, ASP5854 effectively ameliorated motor impairments and demonstrated neuroprotective effects. [] Additionally, it displayed cognition-enhancing properties in animal models of cognitive function, suggesting its potential as a therapeutic agent for treating both Parkinson's disease and cognitive dysfunction. []

(S)-N-(2-amino-3-methyl-n-butyl)-3alpha-[bis(4'-fluorophenyl)methoxy]tropane

Compound Description: (S)-N-(2-amino-3-methyl-n-butyl)-3alpha-[bis(4'-fluorophenyl)methoxy]tropane is a chiral analogue of 3alpha-[bis(4'-fluorophenyl)methoxy]tropane (5), designed as a selective dopamine transporter ligand. [] It exhibits high affinity for the dopamine transporter (Ki = 29.5 nM) and demonstrates significant selectivity over muscarinic m1 receptors (Ki = 4020 nM). [] This selectivity profile makes it a valuable tool for investigating the role of the dopamine transporter in various biological processes, particularly those related to the pharmacological effects of cocaine. []

4-[ [ 4-( 2-Butynyloxy ) phenyl ] sulfonyl ]-N-hydroxy-2 , 2-dimethyl-( 3 S )-thiomorpholinecarboxamide (TMI-1)

Compound Description: 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)-thiomorpholinecarboxamide (TMI-1) is a novel dual inhibitor of tumor necrosis factor-α converting enzyme (TACE) and matrix metalloproteinases (MMPs). [] TMI-1 was identified using a structure-based design approach and exhibits potent inhibitory activity against both TACE and several MMPs with nanomolar IC50 values. [] It effectively inhibits lipopolysaccharide-induced tumor necrosis factor-α secretion in various cell-based assays, including human whole blood, demonstrating its potential as an orally bioavailable therapeutic agent for treating rheumatoid arthritis. []

1-[2-hydroxy-2-[4-[(methylsulfonyl)amino]phenyl]ethyl]-3-methyl-1H-imidazolium chloride (CK-1649)

Compound Description: 1-[2-hydroxy-2-[4-[(methylsulfonyl)amino]phenyl]ethyl]-3-methyl-1H-imidazolium chloride (CK-1649) is a class III antiarrhythmic agent. [] Derivatives of CK-1649 were synthesized and evaluated for their electrophysiological activity on isolated canine cardiac Purkinje fibers and ventricular muscle tissue, investigating their structure-activity relationships. [] One analog, N-[4-[1-hydroxy-2-(4,5-dihydro-2-methyl-1H-imidazol-1-yl)ethyl]phenyl]methanesulfonamide hydrochloride, showed comparable in vitro activity to CK-1649 and effectively prolonged the functional refractory period in anesthetized dogs. []

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides

Compound Description: N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides are synthesized by reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides with N-chloramides. [, ] Their biological activity was evaluated against various bacterial and fungal strains. [, ] While showing low activity against certain bacteria and fungi in agar diffusion assays, they exhibited bactericidal and fungicidal activity in serial dilution assays. [, ]

N- (2- [2-dimethylaminoethyl-methylamino] -5 - {[4- (1H-indol-3-yl) pyrimidin-2-yl] amino} -4-methoxyphenyl) -prop-2 -enamida

Compound Description: This compound is an EGFR modulator, synthesized and investigated for its potential use in treating cancer. []

Almorexant

Compound Description: Almorexant is a dual antagonist of orexin 1 (OX1) and orexin 2 (OX2) receptors. [] Its binding affinities and antagonistic properties were compared with the selective OX1 antagonist SB-674042 and the selective OX2 antagonist N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA), revealing key residues involved in ligand binding and subtype selectivity. [] Almorexant's effectiveness in inducing and maintaining sleep has been demonstrated in clinical investigations, highlighting its potential as a therapeutic agent for sleep disorders. []

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA) is a selective OX2 antagonist. [] Its binding affinity and ability to inhibit orexin-A-evoked calcium responses were investigated in mutagenesis studies. [] These studies identified specific residues critical for EMPA binding to the OX2 receptor, providing valuable insights into the structure-activity relationships of OX2 antagonists. []

2,4-diamino-5-(anilinomethyl)pyrrolo[2,3-d]pyrimidines

Compound Description: 2,4-Diamino-5-(anilinomethyl)pyrrolo[2,3-d]pyrimidines are nonclassical antifolate compounds designed and synthesized as potential inhibitors of dihydrofolate reductases (DHFRs). [] They exhibited significant selectivity against Toxoplasma gondii DHFR compared with rat liver DHFR, suggesting their potential as antiparasitic agents. []

MF498

Compound Description: MF498 [N-{[4-(5,9-diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide] is a selective E prostanoid receptor 4 (EP4) antagonist. [] It effectively inhibits inflammation in a rat model of rheumatoid arthritis and relieves joint pain in a guinea pig model of osteoarthritis. []

(2S)-2-hydroxy-3-methyl-N-[(2S)-1-{[(1S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl]amino}-1-oxopropan-2-yl]butanamide (LY450139, semagacestat)

Compound Description: (2S)-2-hydroxy-3-methyl-N-[(2S)-1-{[(1S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl]amino}-1-oxopropan-2-yl]butanamide (LY450139, semagacestat) is a γ-secretase inhibitor (GSI) that reduces amyloid-β (Aβ) peptides but unfortunately also increases the β-C-terminal fragment (β-CTF) of amyloid precursor protein (APP), potentially leading to undesirable effects on synapses. [] While acute administration of LY450139 ameliorated memory deficits in a mouse model of Alzheimer’s disease, subchronic dosing led to cognitive impairment, potentially due to β-CTF accumulation. [] This highlights the need to develop γ-secretase modulators (GSMs) that reduce Aβ42 without increasing β-CTF. []

(2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino-5,5,5-trifluoropentanamide (BMS-708163)

Compound Description: (2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino-5,5,5-trifluoropentanamide (BMS-708163) is another GSI that, similar to LY450139, reduces Aβ peptides but increases β-CTF. [] While acute administration improved memory deficits in a mouse model of Alzheimer’s disease, subchronic dosing led to cognitive impairment, potentially due to β-CTF accumulation. [] This further highlights the need to develop GSMs that target Aβ42 without increasing β-CTF. []

[{(2S,4R)-1-[(4R)-1,1,1-trifluoro-7-methyloctan-4-yl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid (GSM-2)

Compound Description: [{(2S,4R)-1-[(4R)-1,1,1-trifluoro-7-methyloctan-4-yl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid (GSM-2) is a second-generation GSM that reduces Aβ42 without increasing β-CTF. [] Both acute and subchronic dosing with GSM-2 significantly ameliorated memory deficits in a mouse model of Alzheimer’s disease without affecting normal cognition in wild-type mice. [] This finding supports the potential of GSMs as a safer therapeutic strategy for Alzheimer’s disease compared with GSIs. []

Properties

Product Name

N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide

IUPAC Name

2-(4-fluoro-N-(4-methoxyphenyl)sulfonylanilino)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide

Molecular Formula

C23H24FN3O6S2

Molecular Weight

521.6 g/mol

InChI

InChI=1S/C23H24FN3O6S2/c1-26(34(3,29)30)20-6-4-5-18(15-20)25-23(28)16-27(19-9-7-17(24)8-10-19)35(31,32)22-13-11-21(33-2)12-14-22/h4-15H,16H2,1-3H3,(H,25,28)

InChI Key

YVNPBRYKKZXPBN-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC(=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)OC)S(=O)(=O)C

Canonical SMILES

CN(C1=CC=CC(=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)OC)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.